molecular formula C8H9BrN2O B1400501 2-(Azetidin-3-yloxy)-5-bromopyridine CAS No. 1186327-93-4

2-(Azetidin-3-yloxy)-5-bromopyridine

Cat. No.: B1400501
CAS No.: 1186327-93-4
M. Wt: 229.07 g/mol
InChI Key: MMRNQLTXIVQONY-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions.

Another method involves the generation of a vanillinyl ketene in situ, which then undergoes a formal [2 π + 2 π] cycloaddition with Schiff bases to form polyfunctionalized 2-azetidinones . This approach is highly stereoselective and can be used to produce various azetidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as microwave irradiation and catalytic amounts of reagents, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-5-bromopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are common for reduction reactions.

    Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yloxy)-5-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, the azetidine ring can interact with biological targets, such as enzymes or receptors, to modulate their activity. The bromopyridine moiety can enhance the compound’s binding affinity and specificity for its target.

At the molecular level, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yloxy)-5-bromopyridine is unique due to the combination of the azetidine ring and the bromopyridine moiety. This combination imparts specific chemical and biological properties that are not present in other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in chemical synthesis.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-5-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNQLTXIVQONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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